REACTION_CXSMILES
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[CH3:1][CH:2]([OH:9])[CH2:3][NH:4][CH2:5][CH:6]([OH:8])[CH3:7].[CH2:10]=O>>[OH:9][CH:2]([CH3:1])[CH2:3][N:4]1[CH2:5][CH:6]([CH3:7])[O:8][CH2:10]1
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Name
|
|
Quantity
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133 g
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Type
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reactant
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Smiles
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CC(CNCC(C)O)O
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Name
|
|
Quantity
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33 g
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Type
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reactant
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Smiles
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C=O
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Name
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( a )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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Smiles
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OC(CN1COC(C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |